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molecular formula C10H16N2O B8750981 4-(dimethyl-1,3-oxazol-2-yl)piperidine

4-(dimethyl-1,3-oxazol-2-yl)piperidine

Cat. No. B8750981
M. Wt: 180.25 g/mol
InChI Key: HRKIGPGSMJSWQO-UHFFFAOYSA-N
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Patent
US08642774B2

Procedure details

1.48 g 1-benzyl-4-(4,5-dimethyl-oxazol-2-yl)-piperidine were stirred at RT for 28 h under 50 psi hydrogen atmosphere and 150 mg palladium charcoal. The mixture was filtered and evaporated to give 1.1 g of the desired product.
Name
1-benzyl-4-(4,5-dimethyl-oxazol-2-yl)-piperidine
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[O:15][C:16]([CH3:20])=[C:17]([CH3:19])[N:18]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1.[H][H]>[Pd]>[CH3:19][C:17]1[N:18]=[C:14]([CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)[O:15][C:16]=1[CH3:20]

Inputs

Step One
Name
1-benzyl-4-(4,5-dimethyl-oxazol-2-yl)-piperidine
Quantity
1.48 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)C=1OC(=C(N1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(OC1C)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 111.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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